
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,5-dimethoxy-N-propylbenzamide, commonly known as HM-3, is a chemical compound that has been extensively studied for its potential use in scientific research. HM-3 belongs to the class of benzamide compounds and is known to possess a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of HM-3 is not fully understood, but it is known to interact with a variety of molecular targets. HM-3 has been shown to inhibit the activity of the proteasome, an important cellular protein degradation pathway. It has also been shown to inhibit the activity of certain kinases, including the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase (MAPK) pathway. The inhibition of these targets is thought to contribute to the antitumor and antiviral activity of HM-3.
Biochemical and Physiological Effects:
HM-3 has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, HM-3 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. HM-3 has been shown to modulate the immune system, increasing the activity of natural killer cells and enhancing the production of cytokines. Additionally, HM-3 has been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
HM-3 has several advantages for use in lab experiments. It is a potent and selective inhibitor of several important molecular targets, making it a valuable tool for studying the function of these targets. HM-3 is also relatively easy to synthesize, allowing for the production of large quantities of the compound for use in experiments. However, there are also limitations to the use of HM-3 in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of HM-3 is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on HM-3. One area of interest is the development of HM-3 derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the role of HM-3 in cellular signaling pathways, which may provide insights into its mechanism of action. Additionally, the potential use of HM-3 in combination with other drugs for cancer therapy or antiviral therapy is an area of active research. Finally, the investigation of the potential use of HM-3 as a therapeutic agent for other diseases, such as neurodegenerative diseases, is an area of potential future research.
Conclusion:
In conclusion, HM-3 is a promising compound that has been extensively studied for its potential use in scientific research. It exhibits potent antitumor and antiviral activity, as well as a wide range of biochemical and physiological effects. While there are limitations to the use of HM-3 in lab experiments, it remains a valuable tool for studying the function of important molecular targets. There are several potential future directions for research on HM-3, including the development of improved derivatives and investigation of its role in cellular signaling pathways.
Méthodes De Synthèse
The synthesis of HM-3 involves the reaction of 8-hydroxy-2-methylquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with propylamine to yield HM-3. The synthesis of HM-3 is a multi-step process that requires careful optimization of reaction conditions to obtain high yields of the desired product.
Applications De Recherche Scientifique
HM-3 has been extensively studied for its potential use in scientific research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. HM-3 has also been shown to possess antiviral activity against a variety of viruses, including HIV, making it a potential candidate for the development of antiviral drugs. Additionally, HM-3 has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are important targets for drug development.
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-5-9-25(23(27)17-11-19(28-3)13-20(12-17)29-4)14-18-10-16-8-6-7-15(2)21(16)24-22(18)26/h6-8,10-13H,5,9,14H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKCTPGPUQQWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

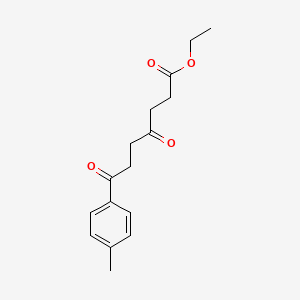
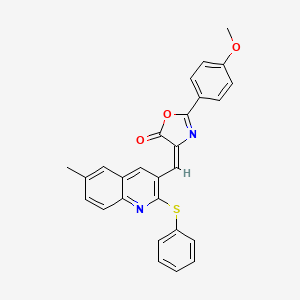

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7700236.png)
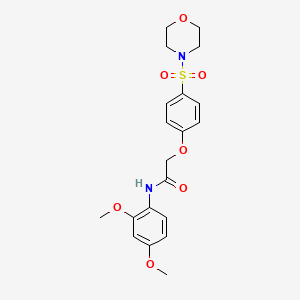
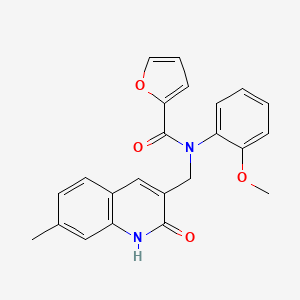
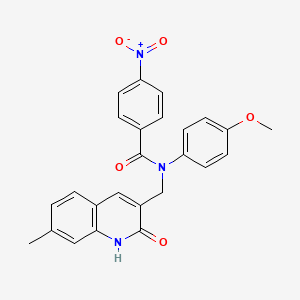
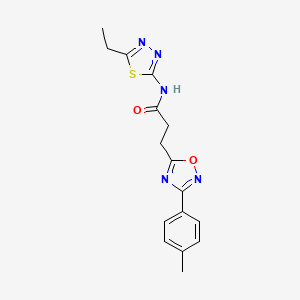
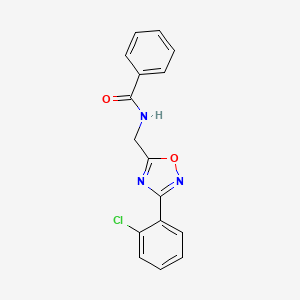
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)
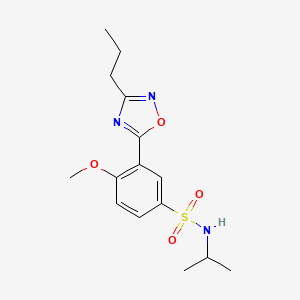
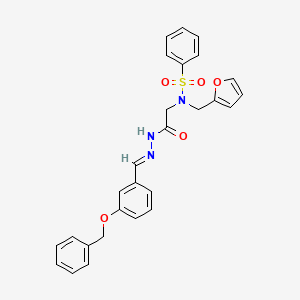
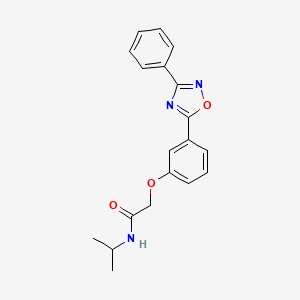
![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)